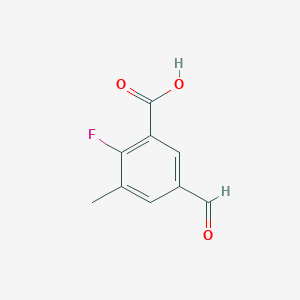

2-Fluoro-5-formyl-3-methylbenzoic acid

CAS No.:

Cat. No.: VC20686193

Molecular Formula: C9H7FO3

Molecular Weight: 182.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7FO3 |

|---|---|

| Molecular Weight | 182.15 g/mol |

| IUPAC Name | 2-fluoro-5-formyl-3-methylbenzoic acid |

| Standard InChI | InChI=1S/C9H7FO3/c1-5-2-6(4-11)3-7(8(5)10)9(12)13/h2-4H,1H3,(H,12,13) |

| Standard InChI Key | PUMZPAIEXQQPGS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1F)C(=O)O)C=O |

Introduction

2-Fluoro-5-formyl-3-methylbenzoic acid is an aromatic compound belonging to the class of benzoic acids. It is characterized by the presence of a fluoro group at the 2-position, a formyl group at the 5-position, and a methyl substituent at the 3-position on a benzoic acid framework. This unique structural arrangement contributes to its distinctive chemical and biological properties, making it relevant for research in organic synthesis and medicinal chemistry.

Synthesis

Several synthetic routes have been explored for preparing 2-fluoro-5-formyl-3-methylbenzoic acid. These methods typically involve:

-

Halogenation and Functional Group Introduction:

-

Fluorination reactions are employed to introduce the fluoro substituent selectively.

-

Formylation reactions, such as Vilsmeier-Haack or Reimer-Tiemann reactions, are used for adding the formyl group.

-

-

Purification Techniques:

-

Crystallization or chromatographic methods are applied to achieve high-purity products suitable for research and industrial applications.

-

Applications

The compound has potential applications in various fields:

-

Medicinal Chemistry:

-

Its structural features make it an interesting candidate for drug design, particularly in targeting enzymes or receptors influenced by aromatic compounds.

-

The presence of the fluoro group may enhance metabolic stability and binding affinity.

-

-

Organic Synthesis:

-

As a building block, it can be used to synthesize derivatives with specific functionalities.

-

Its formyl group allows for condensation reactions to create more complex molecules.

-

-

Biological Activity Studies:

-

Benzoic acid derivatives are known for their antimicrobial, antifungal, and antiviral properties. The unique substitution pattern of this compound warrants further exploration of its biological activities.

-

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Fluorobenzoic Acid | Fluorine at para position | Widely used in pharmaceuticals |

| 3-Methylbenzoic Acid | Methyl group at meta position | Exhibits mild antimicrobial activity |

| 2-Amino-5-formylbenzoic Acid | Amino group at ortho position | Potential antiviral properties |

The combination of fluoro, formyl, and methyl substituents on a benzoic acid framework makes 2-fluoro-5-formyl-3-methylbenzoic acid distinct from its analogs, offering enhanced reactivity and possibly unique biological activities.

Research Implications

The compound's structural attributes suggest several avenues for future research:

-

Biological Testing: Investigating its antimicrobial, antifungal, or anticancer activities.

-

Derivatization: Synthesizing derivatives to explore structure-activity relationships (SAR).

-

Material Science Applications: Exploring its potential as a precursor in designing functional materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume